molecular formula C24H30N2O4 B5528797 4,4'-(9,10,11,11a-tetrahydrobenzo[a]oxanthrene-5,7a(8H)-diyl)dimorpholine

4,4'-(9,10,11,11a-tetrahydrobenzo[a]oxanthrene-5,7a(8H)-diyl)dimorpholine

Cat. No. B5528797
M. Wt: 410.5 g/mol
InChI Key: LYOMNIBWARIBRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydrobenzo[a]xanthenes often involves multicomponent reactions (MCRs) utilizing substrates like β-naphthol, aryl aldehydes, and dimedone. A notable method includes using BF3·OEt2 as a catalyst, which facilitates the reaction under certain conditions to yield desired compounds efficiently (Sethukumar et al., 2011). Another approach employs environmentally benign procedures involving ionic liquids, showcasing the potential for green chemistry in synthesizing these molecules (Singh et al., 2014).

Molecular Structure Analysis

The molecular structure of tetrahydrobenzo[a]xanthenes reveals interesting conformational details, such as the envelope conformation of the cyclohexane ring and a flattened-boat conformation of the pyran ring. These structural insights are crucial for understanding the compound's reactivity and interaction with other molecules. X-ray crystallography and spectral studies, including IR, NMR (1D and 2D), and mass spectroscopy, are instrumental in elucidating these structural details (Sethukumar et al., 2011).

Chemical Reactions and Properties

Tetrahydrobenzo[a]xanthenes participate in various chemical reactions, highlighting their versatile chemical properties. For example, their synthesis can be achieved through different methods, including solvent-free conditions, which emphasizes the compounds' adaptability in reaction conditions and their potential for modification and functionalization (Heydari & Shahrekipour, 2015).

Physical Properties Analysis

The physical properties of tetrahydrobenzo[a]xanthenes, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are critical for determining the compound's suitability in various applications, including material science and pharmaceutical formulations. The detailed molecular structure provided by X-ray crystallography aids in understanding these physical characteristics (Sethukumar et al., 2011).

Chemical Properties Analysis

The chemical properties of "4,4'-(9,10,11,11a-tetrahydrobenzo[a]oxanthrene-5,7a(8H)-diyl)dimorpholine" and related compounds, including reactivity, stability, and interactions with other chemical entities, are fundamental for exploring their potential uses. The role of catalysts, solvents, and reaction conditions in their synthesis reflects the compounds' chemical versatility and potential for customization in various chemical processes (Singh et al., 2014).

properties

IUPAC Name

4-(7a-morpholin-4-yl-9,10,11,11a-tetrahydro-8H-benzo[a]oxanthren-5-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-2-6-19-18(5-1)20(25-9-13-27-14-10-25)17-21-23(19)29-22-7-3-4-8-24(22,30-21)26-11-15-28-16-12-26/h1-2,5-6,17,22H,3-4,7-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOMNIBWARIBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)OC3=C(O2)C=C(C4=CC=CC=C43)N5CCOCC5)N6CCOCC6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(9,10,11,11a-tetrahydrobenzo[a]oxanthrene-5,7a(8H)-diyl)dimorpholine

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